![molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1](/img/structure/B1603866.png)
1-Oxa-4,9-diazaspiro[5.5]undecane
Beschreibung
1-Oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a unique oxygen-nitrogen scaffold. Developed as part of a multi-target drug discovery strategy, its derivatives are designed to act as dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for pain management . The structure emerged from merging 3D pharmacophore models of MOR (based on morphine) and σ1R (derived from ligand-bound conformations), optimizing interactions with both targets . Key derivatives, such as compound 15au (EST73502), demonstrate potent analgesic efficacy in preclinical models while mitigating opioid-related adverse effects like constipation and hERG channel inhibition .
Eigenschaften
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFWTUJSWZOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617151 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36420-64-1 | |
Record name | 1-Oxa-4,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Table 1: Key Reaction Parameters
Parameter | Value | Source |
---|---|---|
Solvent | THF | |
Temperature | −78 °C → −30 °C | |
Base | Potassium tert-butoxide | |
Purification Method | Flash chromatography (DCM/MeOH) | |
Yield | 84% |
Structural and Analytical Data
- Molecular Formula : C₈H₁₈Cl₂N₂O (dihydrochloride salt).
- Molecular Weight : 229.14 g/mol.
- Characterization : NMR (¹H, 400 MHz) and mass spectrometry are routinely used to confirm spirocyclic structure and purity.
Challenges and Optimization
- Sensitivity to Moisture/Air : Reactions require strict nitrogen atmospheres.
- Byproduct Formation : Controlled temperature gradients and precise stoichiometry mitigate undesired side products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature, solvent like acetonitrile.
Reduction: Lithium aluminum hydride; conditions: reflux, solvent like tetrahydrofuran.
Substitution: Halogenated derivatives, nucleophiles (amines, thiols); conditions: varying temperatures, solvents like dichloromethane.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Dual Receptor Activity
Recent studies have demonstrated that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane can function as dual ligands targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This dual activity is significant for pain management, as it may enhance analgesic efficacy while reducing side effects commonly associated with opioid use, such as constipation. One notable derivative, compound 15au , exhibited potent analgesic activity comparable to oxycodone but with a reduced side effect profile in animal models .
Soluble Epoxide Hydrolase Inhibition
Another application involves the use of this compound-based trisubstituted ureas as soluble epoxide hydrolase (sEH) inhibitors. These compounds have shown promise in treating chronic kidney diseases by effectively lowering serum creatinine levels in preclinical models. For instance, compound 19 demonstrated significant oral bioavailability and sEH inhibitory activity, marking it as a potential drug candidate for chronic kidney disease management .
Synthesis and Derivative Development
The synthesis of this compound derivatives employs versatile chemical strategies that allow for modifications at various positions on the scaffold. Research has focused on optimizing these derivatives to enhance their pharmacological profiles. For example, phenethyl groups at position 9 and substituted pyridyl moieties at position 4 yielded compounds with improved receptor binding affinities and selectivity profiles .
Case Study 1: Pain Management
A study investigated the analgesic properties of a series of this compound derivatives in mice models. The results indicated that these compounds could effectively alleviate pain through dual agonism of MOR and antagonism of σ1R, suggesting a novel approach to pain relief with potentially fewer side effects compared to traditional opioids .
Case Study 2: Chronic Kidney Disease
In another study focusing on chronic kidney disease, researchers evaluated the efficacy of a specific derivative (compound 19) in an anti-glomerular basement membrane glomerulonephritis rat model. The compound was administered orally and resulted in a significant reduction in serum creatinine levels, highlighting its potential as an orally active therapeutic agent .
Summary Table of Key Derivatives
Wirkmechanismus
The mechanism by which 1-Oxa-4,9-diazaspiro[5.5]undecane exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as dual ligands for the sigma-1 receptor and the mu-opioid receptor . The binding to these receptors modulates pain perception and provides analgesic effects . The compound’s unique spirocyclic structure allows it to fit into the binding pockets of these receptors, thereby influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
1-Thia-5-azaspiro[5.5]undec-2-ene and 1,5-Diazaspiro[5.5]undecane
- Structural Differences : Replacement of the oxygen atom in the 1-oxa system with sulfur (1-thia) or an additional nitrogen (1,5-diaza) alters electronic properties and steric bulk.
- Pharmacological Impact: The 1-thia variant () may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidation. 1,5-Diazaspiro compounds (e.g., 3,9-Diazaspiro[5.5]undecane, ) are non-peptidic and used in cell adhesion studies, indicating divergent biological applications compared to 1-oxa derivatives .
6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones and 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones
- Structural Differences : Smaller spiro ring systems (e.g., [4.5] vs. [5.5]) and aryl substituent positions (4 vs. 9) influence target engagement.
- Synthetic Routes : These compounds are synthesized via cyclization of diketopiperazines (), differing from the pharmacophore-driven design of 1-oxa-4,9-diazaspiro derivatives.
- Activity: Limited evidence for MOR/σ1R activity, suggesting specificity of the 1-oxa scaffold for dual-target analgesia.
4-Aryl vs. 4-Alkyl Substituted 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
- Key Findings :
9-Substituted Derivatives
- Antihypertensive Agents: 9-(2-Indol-3-ylethyl) derivatives (e.g., compound 21, ) show potent α1-adrenoceptor blockade but lack MOR/σ1R activity .
- Analgesic Derivatives : 9-Phenethyl groups in 1-oxa-4,9-diazaspiro compounds () enhance MOR agonism and σ1R antagonism, demonstrating the scaffold’s versatility .
Comparison with Non-Spiro Opioid Ligands
- N-Benzylfentanyl (): A balanced MOR/σ1R ligand but lacks the spirocyclic structure, resulting in higher hERG liability and opioid-related side effects .
- Oxycodone : While potent, it lacks σ1R antagonism, leading to adverse effects (e.g., constipation) absent in dual-target spiro derivatives like EST73502 .
Structure-Activity Relationship (SAR) Insights
Biologische Aktivität
1-Oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₆N₂O
- Molecular Weight : 156.23 g/mol
- CAS Number : 36420-64-1
The compound features a spiro linkage between a diazaspiro framework and an oxa bridge, which contributes to its pharmacological properties and synthetic versatility.
This compound has been identified as a dual ligand for sigma receptors and mu-opioid receptors (MOR). The primary targets include:
- Sigma-1 Receptor (σ1R)
- Mu-Opioid Receptor (MOR)
Mode of Action
The interaction with these receptors involves binding to their active sites, influencing various biochemical pathways:
- Activation of MOR can inhibit adenylate cyclase, leading to decreased cyclic AMP levels, hyperpolarization, and reduced neuronal excitability.
- Modulation of σ1R can influence neurotransmission and has implications in pain management and neuroprotection .
Analgesic Effects
Research has shown that derivatives of this compound exhibit potent analgesic activity comparable to established opioids like oxycodone. For instance, one derivative demonstrated a balanced profile of MOR agonism and σ1R antagonism, resulting in effective pain relief with potentially reduced side effects .
Soluble Epoxide Hydrolase Inhibition
A notable application of this compound is its role as a soluble epoxide hydrolase (sEH) inhibitor. A study reported that certain trisubstituted ureas based on this compound showed high potency in inhibiting sEH, which is relevant for treating chronic kidney diseases. Administration in rat models resulted in significant reductions in serum creatinine levels .
Case Studies
Q & A
Q. What are the optimal synthetic pathways for 1-Oxa-4,9-diazaspiro[5.5]undecane, and how can reaction yields be improved?
- Methodological Answer : Prioritize exploring solvent polarity and temperature effects on ring-closure reactions. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C can enhance spirocycle formation efficiency. Monitor intermediates via thin-layer chromatography (TLC) and validate purity with HPLC (>95%). Cross-reference spectroscopic data (¹H/¹³C NMR) with published spirocyclic analogs to confirm structural fidelity .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers validate the structural characterization of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute configuration confirmation with high-resolution mass spectrometry (HRMS) for molecular formula verification. For ambiguous NMR signals (e.g., overlapping proton peaks), employ 2D techniques like COSY and NOESY to resolve spatial relationships. Share raw spectral data on platforms like ResearchGate for peer validation, leveraging its global academic community for feedback .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data for this compound in different assay systems?
- Methodological Answer : Conduct replicated analysis (e.g., primary vs. secondary assays) to isolate assay-specific variables. For instance, if cytotoxicity conflicts arise between MTT and live-cell imaging, validate cell viability markers (e.g., ATP levels) and control for solvent interference (e.g., DMSO concentration ≤0.1%). Use meta-analysis tools to statistically reconcile discrepancies across studies .
Q. How can computational modeling improve the understanding of this compound’s pharmacokinetic properties?
- Methodological Answer : Apply density functional theory (DFT) to predict logP and pKa values, then validate via experimental shake-flask partitioning. Use molecular dynamics (MD) simulations to study membrane permeability, focusing on the spirocyclic core’s rigidity and its impact on passive diffusion. Cross-correlate results with in vitro Caco-2 cell assays for absorption predictability .
Q. What strategies optimize the compound’s selectivity for neurological vs. cardiovascular targets?
- Methodological Answer : Design a scaffold-hopping library to modify peripheral substituents (e.g., aryl vs. alkyl groups) while retaining the spirocyclic core. Use in silico docking (AutoDock Vina) to screen against off-target receptors (e.g., β-adrenergic vs. serotonin receptors). Validate selectivity via radioligand binding assays, with dose-response curves (IC₅₀) to quantify affinity shifts .
Data Management and Collaboration
Q. How can researchers leverage academic platforms to resolve conflicting interpretations of this compound’s mechanism?
- Methodological Answer : Upload preprint manuscripts to ResearchGate for open peer review, emphasizing raw datasets and assay protocols. Engage in topic-specific forums (e.g., “Spirocyclic Compound Research”) to crowdsource hypotheses. Collaborative tools like GitLab can version-control computational models, ensuring reproducibility across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.